

Physical Properties of Polyfluorinated Iodoanilines: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 3,4,6-Trifluoro-2-iodoaniline

CAS No.: 1065101-52-1

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Executive Summary

Polyfluorinated iodoanilines represent a specialized class of halogenated aromatics where the benzene core is substituted with an amino group, one or more iodine atoms, and multiple fluorine atoms. These compounds—most notably 2,3,5,6-tetrafluoro-4-iodoaniline—are critical scaffolds in two high-value domains:

- **Crystal Engineering:** They act as bifunctional donors, capable of forming both hydrogen bonds (via) and halogen bonds (via), enabling the design of supramolecular architectures.^{[1][2]}
- **Medicinal Chemistry:** They serve as versatile intermediates for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) to introduce metabolically stable fluorinated motifs into drug candidates.^{[1][2]}

Chemical Structure & Classification

The core structure involves an aniline ring with varying degrees of fluorination and iodination. The interplay between the highly electronegative fluorine atoms and the polarizable iodine atom creates unique electronic environments.

Key Compounds of Interest

Compound Name	Structure Code	Molecular Formula	CAS Number
4-Iodoaniline	4-IA		540-37-4
2,3,5,6-Tetrafluoro-4-iodoaniline	TFIA		1991-43-1
Pentafluoroaniline (Reference)	PFA		771-60-8
2-Fluoro-4-iodoaniline	2F-4IA		29632-74-4

Physicochemical Properties

Thermodynamic & Solid-State Properties

The introduction of fluorine atoms generally lowers the melting point compared to non-fluorinated analogs due to weaker intermolecular van der Waals forces, unless specific halogen bonding networks stabilize the lattice.

Property	4-Iodoaniline (4-IA)	2,3,5,6-Tetrafluoro-4-iodoaniline (TFIA)	Pentafluoroaniline (PFA)
Physical State	Crystalline Solid	Crystalline Solid	Low-Melting Solid / Liquid
Melting Point (°C)	61–63 °C	~50–60 °C (Est.)*	33–35 °C
Boiling Point (°C)	268 °C	N/A (Sublimes/Degrades)	153 °C
Density (g/cm ³)	1.82	> 2.0 (Predicted)	1.74
Solubility (Water)	Slightly Soluble	Insoluble	Insoluble
Solubility (Organic)	Soluble (MeOH, DCM)	Soluble (THF, Acetone, DCM)	Soluble

*Note: TFIA is a solid at room temperature, often purified by sublimation or recrystallization from non-polar solvents.

Acid-Base Properties (pKa)

Fluorine substitution dramatically reduces the basicity of the aniline nitrogen.^{[1][2]} The electron-withdrawing inductive effect (-I) of the fluorine atoms pulls electron density away from the amine, destabilizing the ammonium cation.^{[1][2]}

- Aniline pKa: ~4.6^{[1][3]}
- 4-Iodoaniline pKa: 3.78 (Iodine is weakly electron-withdrawing)^{[1][2]}
- Pentafluoroaniline pKa: -0.3 (Very weakly basic)^{[1][2]}
- TFIA pKa: ~0.0 to -0.5 (Predicted).^{[1][2]} The four fluorine atoms exert a massive inductive effect, rendering the amino group essentially non-basic in aqueous media. It will not protonate under physiological conditions.^{[1][2]}

Spectroscopic Characteristics (NMR)

NMR is the definitive tool for characterization.^{[1][2]} The chemical shifts are sensitive to the ortho substituents.

- General Range: Aromatic fluorines appear between -110 and -170 ppm (relative to CFCl_3).

- Iodine Effect: The heavy atom effect of iodine typically shields the ortho carbons in NMR. In

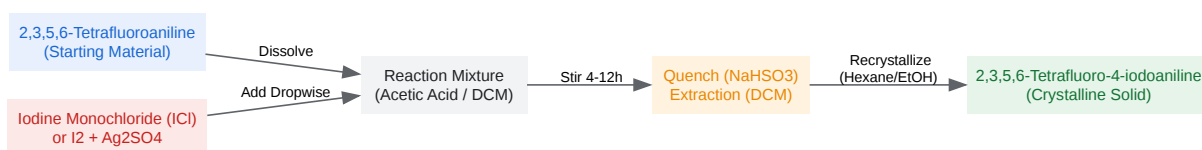
NMR, the fluorines ortho to the iodine (positions 3 and 5 in TFIA) will show distinct splitting patterns (multiplets) due to coupling with other fluorines.

Position	Approx. Chemical Shift (, ppm)	Multiplicity
Ar-F (ortho to I)	-140 to -150	Multiplet
Ar-F (meta to I, ortho to F)	-120 to -140	Multiplet

Synthesis & Experimental Protocols

Synthesis Workflow

The most robust route to 2,3,5,6-tetrafluoro-4-iodoaniline involves the electrophilic iodination of 2,3,5,6-tetrafluoroaniline. Due to the deactivated nature of the polyfluorinated ring, standard iodination (I_2) often requires an oxidizing agent or an activated iodine source (e.g., ICl).



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Figure 1: Synthetic pathway for the preparation of tetrafluoro-4-iodoaniline.

Experimental Protocol: Iodination of Tetrafluoroaniline

Safety Note: ICl is corrosive.[1] Polyfluorinated anilines can be toxic.[1][2][4][5] Work in a fume hood.

- Dissolution: Dissolve 10 mmol of 2,3,5,6-tetrafluoroaniline in 20 mL of glacial acetic acid.
- Addition: Slowly add 11 mmol of Iodine Monochloride (ICl) in acetic acid over 20 minutes. The solution will darken.
- Reaction: Stir at room temperature for 4–12 hours. Monitor by TLC (hexane/ethyl acetate) or NMR.[1][2]
- Quenching: Pour the mixture into ice water containing sodium bisulfite () to destroy excess iodine (color changes from dark brown to yellow/white).
- Isolation: Filter the precipitate or extract with Dichloromethane (DCM).[1][2]
- Purification: Recrystallize from a mixture of hexane and ethanol to obtain white/off-white needles.

Crystal Engineering & Halogen Bonding

One of the most significant properties of polyfluorinated iodoanilines is their ability to form robust Halogen Bonds (XB).

- Mechanism: The fluorine atoms on the ring are highly electron-withdrawing, creating a positive electrostatic potential region (the "sigma-hole") on the Iodine atom, opposite the C-I bond.
- Interaction: This sigma-hole interacts strongly with Lewis bases (like the Nitrogen lone pair of the amino group or pyridines in co-crystals).[1][2]
- Network: TFIA acts as a bifunctional donor:
 - Hydrogen Bond Donor:

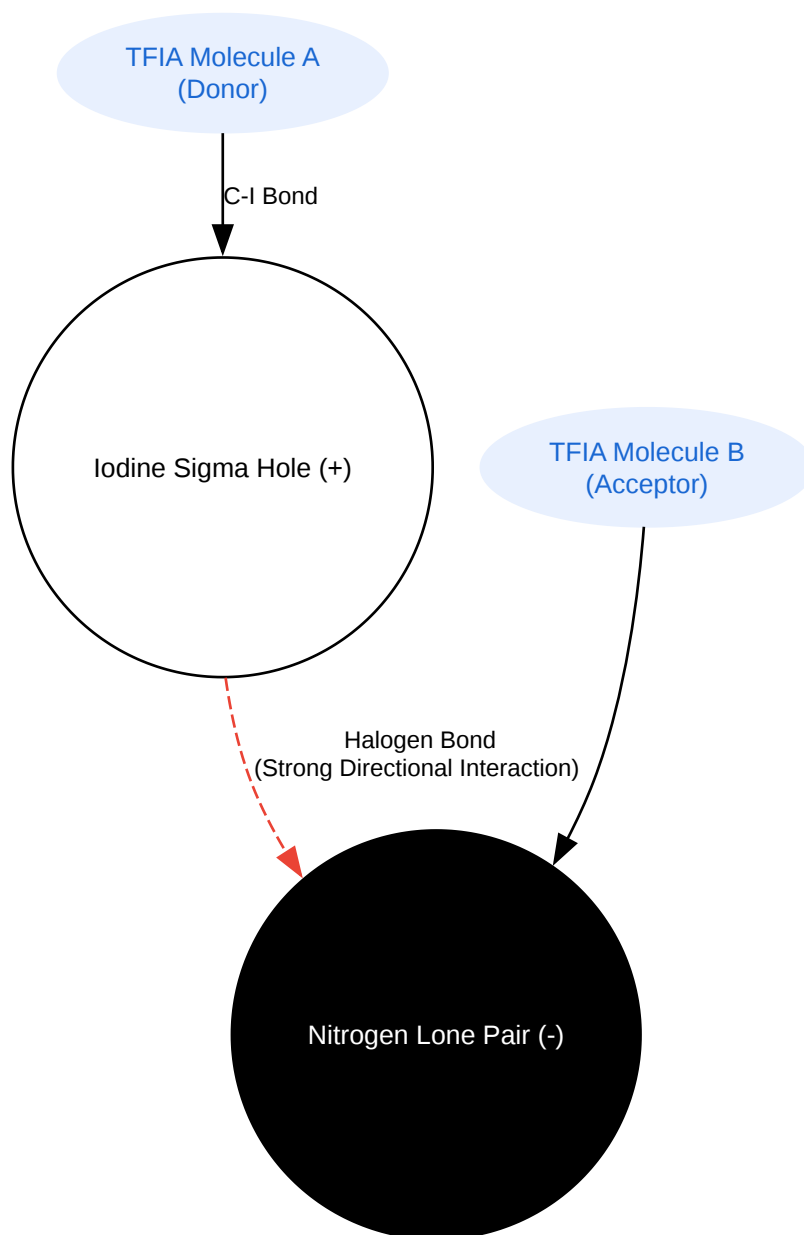
or

[1][2]

- Halogen Bond Donor:

(or

)



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Figure 2: Schematic of the halogen bonding interaction utilized in crystal engineering.

Applications in Drug Discovery

- Bioisosteres: The polyfluorinated phenyl ring serves as a lipophilic, metabolically stable bioisostere for phenyl or heteroaryl rings.[1]
- Covalent Inhibitors: The C-I bond can be activated for specific covalent tagging strategies, although less common than acrylamides.[1]
- Metabolic Blocking: Fluorine substitution at the 2,3,5,6 positions blocks oxidative metabolism (P450 oxidation) at the aromatic ring, significantly increasing the half-life of the drug scaffold.

References

- Synthesis & Properties: Journal of Fluorine Chemistry, "Synthesis and properties of polyfluorin"
- Crystal Engineering: CrystEngComm, "Perhalogenated anilines as bifunctional donors of hydrogen and halogen bonds." [1] (Discusses 2,3,5,6-tetrafluoro-4-iodoaniline crystal structures).
- pKa Data: Journal of Organic Chemistry, "Electronic effects in polyfluoroanilines." [1]
- NMR Data: Dolbier's Guide to Fluorine NMR for Organic Chemists.
- Safety: PubChem Laboratory Chemical Safety Summary (LCSS) for 4-iodoaniline and fluoroanilines.

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Sources

- 1. 2-Iodoaniline | C₆H₆I_N | CID 11995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Fluoro-4-iodoaniline | C₆H₅FI_N | CID 185694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- [3. alfa-chemistry.com \[alfa-chemistry.com\]](https://www.alfa-chemistry.com)
- [4. cameochemicals.noaa.gov \[cameochemicals.noaa.gov\]](https://cameochemicals.noaa.gov)
- [5. 4-iodoaniline - Sarex Fine \[sarex.com\]](https://www.sarex.com)
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